molecular formula C18H16N2O4 B11442588 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea

Cat. No.: B11442588
M. Wt: 324.3 g/mol
InChI Key: VHWKLUZYOPUDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is an organic compound that belongs to the class of urea derivatives It features a unique structure combining a 4-ethylphenyl group and a 4-hydroxy-2-oxo-2H-chromen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenyl moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2H-chromen-3-yl derivatives.

    Reduction: Formation of 4-hydroxy-2H-chromen-3-yl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-ethylphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea

InChI

InChI=1S/C18H16N2O4/c1-2-11-7-9-12(10-8-11)19-18(23)20-15-16(21)13-5-3-4-6-14(13)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23)

InChI Key

VHWKLUZYOPUDLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.